3-Ethoxy-1-propanol

Descripción

Propiedades

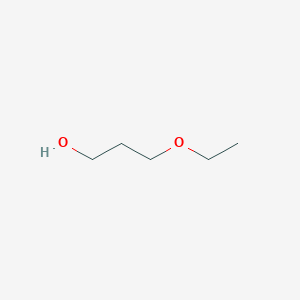

IUPAC Name |

3-ethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMWPVBQGARKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073124 | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-ethoxy-1-propanol appears as a clear colorless liquid, with a mild odor. Less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

320 to 322 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

130 °F (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.904 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

8.2 mmHg at 77 °F (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111-35-3 | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropane-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28V3RKF4Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-1-propanol

Introduction

3-Ethoxy-1-propanol (CAS No. 111-35-3) is a clear, colorless liquid with a mild odor, belonging to the family of hydroxyethers.[1] It is characterized as a propan-1-ol molecule substituted with an ethoxy group at the third position.[1] This bifunctional nature, possessing both an ether and a primary alcohol group, imparts unique solubility characteristics and makes it a versatile solvent and intermediate in various chemical syntheses. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and in silico modeling.

General and Identification Properties

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [1] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [1][3] |

| Odor | Mild, Ethereal, Alcoholic, Fruity | [1][2][3] |

| CAS Number | 111-35-3 | [3] |

| SMILES String | CCOCCCO | [4] |

| InChI Key | XHMWPVBQGARKQM-UHFFFAOYSA-N | [4] |

Thermal and Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 160-161 °C | at 760 mmHg | [4][5][6] |

| 320-322 °F | at 760 mmHg | [1][7] | |

| Melting Point | -90 °C | (estimate) | [3][8][9][10] |

| Density | 0.904 g/mL | at 25 °C | [4][5][11] |

| 0.904 | at 68 °F | [1][7] | |

| Flash Point | 54 °C (129.2-130 °F) | Closed Cup | [5] |

| Vapor Pressure | 8.2 mmHg | at 77 °F (25 °C) | [1][7] |

| 0.0105 mmHg | at 25 °C | [8][9][12] | |

| Refractive Index | 1.417 | at 20 °C (n20/D) | [4][5][11][8][12] |

Solubility Properties

| Property | Value | Conditions | Source |

| Water Solubility | ≥100 mg/mL | at 64 °F (18 °C) | [1][7] |

| ≥10 g/100 mL | at 18 °C | [3][5][8][9][10] | |

| General Solubility | Miscible with water | [13][14] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for chemical characterization and process development. The following sections detail standard laboratory methodologies for key properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This micro-method is suitable for small sample volumes and is based on the principle that at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-temperature thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

-

Rubber band

Procedure:

-

Sample Preparation: Add 0.5 mL of this compound into the small test tube.[15]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[15][16]

-

Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[15]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level to prevent degradation.[15]

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the liquid heats, trapped air will bubble out.[15][17]

-

Vaporization: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the air has been replaced by the sample's vapor.[15][17]

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The bubble stream will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[15][16][17]

-

Pressure Correction: Record the ambient barometric pressure. The observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph if necessary.[15][17]

Determination of Density

The density of a liquid is determined by measuring its mass per unit volume.

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[18]

-

Volume Measurement: Add a known volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[19]

-

Mass of Liquid: Weigh the graduated cylinder containing the liquid. Subtract the mass of the empty cylinder to find the mass of the liquid.[18][19]

-

Temperature: Record the temperature of the liquid.

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[19]

-

Repeatability: For improved accuracy, repeat the measurement multiple times and calculate the average density.[19]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source. The closed-cup method confines the vapors, typically resulting in a lower flash point than an open-cup method.[20]

Apparatus:

-

Pensky-Martens or Abel closed-cup tester

-

Heat source with controlled heating rate

-

Stirrer

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Sample Introduction: Pour the this compound sample into the test cup up to the marked filling line.[21]

-

Apparatus Setup: Secure the lid onto the cup. The lid contains the thermometer, stirrer, and shutter-controlled opening for the ignition source.[21]

-

Controlled Heating: Begin heating the sample at a slow, constant rate (e.g., 1-5 °C per minute, depending on the standard method). Stir the sample at a specified rate to ensure uniform temperature.[21][22]

-

Ignition Test: At regular temperature intervals, briefly apply the ignition source through the opening in the lid.[22][23]

-

Flash Point Observation: The flash point is the lowest temperature at which a distinct flash is observed inside the cup upon application of the ignition source.[22][23]

-

Barometric Correction: Record the observed flash point and the ambient barometric pressure, as the flash point is pressure-dependent.

Determination of Refractive Index

The refractive index is a measure of how much a light path is bent, or refracted, when it enters a material. It is a fundamental property used for substance identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically sodium D-line, 589 nm)

-

Pipette

-

Acetone (B3395972) and soft lens tissue for cleaning

Procedure:

-

Calibration & Cleaning: Calibrate the refractometer using a standard of known refractive index. Ensure the prism surfaces are clean and dry by wiping with acetone and a lens tissue.[24]

-

Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (typically 20 °C).[24]

-

Sample Application: Using a pipette, place a few drops of this compound onto the surface of the lower prism.[24]

-

Measurement: Close the prisms firmly. Adjust the instrument until the light and dark fields converge into a sharp, distinct borderline in the eyepiece.[24]

-

Reading the Scale: Read the refractive index value from the instrument's scale. For high-precision instruments, readings can be estimated to the fourth decimal place.[24]

-

Cleaning: After the measurement, clean the prism surfaces thoroughly.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the physicochemical characterization of this compound.

Caption: Workflow for Boiling Point Determination via Capillary Method.

Caption: Influence of Intermolecular Forces on Key Properties.

References

- 1. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound | 111-35-3 [chemicalbook.com]

- 4. 3-エトキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, CAS No. 111-35-3 - iChemical [ichemical.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound 97 111-35-3 [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.at [fishersci.at]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Boiling Points [thecatalyst.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. The MSDS HyperGlossary: Flash Point [ilpi.com]

- 21. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 22. delltech.com [delltech.com]

- 23. aidic.it [aidic.it]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-Ethoxy-1-propanol (CAS Number: 111-35-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxy-1-propanol (CAS No. 111-35-3), a versatile solvent and chemical intermediate. The document details its physicochemical properties, safety and handling protocols, reactivity, and notable applications in organic synthesis, particularly in the development of pharmaceutical agents.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild ether-like odor.[1][2] It is less dense than water and is water-soluble.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 111-35-3 | [3] |

| Molecular Formula | C₅H₁₂O₂ | [3] |

| Molecular Weight | 104.15 g/mol | [3] |

| Boiling Point | 160-161 °C (at 760 mmHg) | [1][3] |

| Density | 0.904 g/mL at 25 °C | [1][3] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [3] |

| Solubility in Water | Soluble (≥ 100 mg/mL at 18°C) | [2] |

| Refractive Index (n20/D) | 1.417 | [3] |

| Vapor Pressure | 8.2 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Indicates the different carbon environments. |

| IR Spectroscopy | Shows characteristic peaks for O-H (alcohol) and C-O-C (ether) functional groups. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and fragmentation patterns. |

Experimental Protocols for Spectroscopic Analysis

While specific experimental parameters from a single definitive source are not available, the following represent typical methodologies for obtaining spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

A sample of this compound would be dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for proton NMR and 75 MHz or higher for carbon NMR.

Infrared (IR) Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum is typically recorded neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Safety, Handling, and Toxicology

This compound is a flammable liquid and vapor and causes serious eye irritation.[2] It may also be harmful if inhaled.[4]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Category 3 | GHS02 | Warning | H226: Flammable liquid and vapor |

| Serious eye damage/eye irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | Category 4 | GHS07 | Warning | H332: Harmful if inhaled |

Handling and Storage

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] In case of inadequate ventilation, use a suitable respirator.[3]

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[4] Avoid breathing vapors or mist.[4] Use in a well-ventilated area.[5]

Storage: Store in a cool, well-ventilated place.[4] Keep the container tightly closed.[4]

Toxicological Information

Exposure to this compound may cause irritation to the eyes and lungs.[6] In high concentrations, it may have narcotic effects.[6] Ingestion of large amounts may lead to dizziness, drowsiness, nausea, and potential damage to the liver and kidneys.[5]

Reactivity Profile and Chemical Incompatibilities

This compound is an ether-alcohol derivative. The ether linkage is relatively unreactive.[6] As an alcohol, it can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases.[6] It can also react with oxoacids and carboxylic acids to form esters.[6] Oxidizing agents can convert the alcohol group to an aldehyde or a carboxylic acid.[6]

Incompatible Materials: Strong oxidizing agents.[1]

Applications in Organic Synthesis

This compound serves as a valuable building block and solvent in organic synthesis. It has been identified as a reactant in the synthesis of heterocyclic compounds with potential pharmaceutical applications.

Synthesis of[2][5][6]triazolo[1,5-a]pyrimidines (Anticancer Agents)

This compound is used in the synthesis of[2][5][6]triazolo[1,5-a]pyrimidine derivatives, which have been investigated as potential anticancer agents.[1]

General Experimental Workflow:

The synthesis of this class of compounds often involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a β-dicarbonyl compound or its synthetic equivalent. This compound could potentially be used as a solvent in these reactions due to its polar nature and relatively high boiling point, which allows for reactions to be conducted at elevated temperatures.

Caption: General synthesis of[2][5][6]triazolo[1,5-a]pyrimidines.

Synthesis of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones (Antidiabetic Agents)

This compound is also utilized in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which have shown potential as PPARγ agonists and antidiabetic (type 2) agents.[1]

General Experimental Workflow:

The synthesis of benzoxazinones can be achieved through various routes, often involving the cyclization of an appropriate precursor. This compound could be employed as a solvent in these synthetic steps.

Caption: General synthesis of benzoxazinone derivatives.

Conclusion

This compound is a chemical with a well-defined set of physicochemical properties and a clear safety profile. Its utility as a solvent and a reactant in the synthesis of potentially bioactive heterocyclic compounds makes it a substance of interest for researchers in medicinal chemistry and drug development. Proper handling and adherence to safety guidelines are essential when working with this flammable and irritant compound.

References

- 1. This compound | 111-35-3 [chemicalbook.com]

- 2. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-乙氧基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Molecular weight and formula of 3-Ethoxy-1-propanol

An In-depth Technical Guide on 3-Ethoxy-1-propanol

This guide provides the fundamental molecular and physical data for this compound, a chemical compound relevant to researchers, scientists, and drug development professionals.

Core Molecular Information

This compound is a clear, colorless liquid with a mild odor.[1][2] It is less dense than water.[1][2]

Quantitative Molecular Data

The essential molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | PubChem[1][2][3], NIST[4][5] |

| Linear Formula | C2H5O(CH2)3OH | Sigma-Aldrich |

| Molecular Weight | 104.15 g/mol | PubChem[1][2], Sigma-Aldrich |

| Molecular Weight (more precise) | 104.1476 g/mol | NIST[4][5] |

| CAS Number | 111-35-3 | NIST[4][5], Sigma-Aldrich |

Experimental Protocols

Detailed experimental protocols for determining the properties of this compound, such as boiling point, density, and refractive index, are standardized procedures in analytical chemistry and are not detailed here. For specific analytical methods, researchers should refer to established methodologies such as those outlined in compendia like the CRC Handbook of Chemistry and Physics or specific analytical chemistry journals.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its molecular formula and ultimately to its calculated molecular weight.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-1-propanol

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 3-Ethoxy-1-propanol, tailored for researchers, scientists, and professionals in drug development. This document compiles experimental data, outlines standard methodologies for property determination, and includes a workflow visualization to support laboratory practices.

Quantitative Data Summary

The boiling point and vapor pressure of this compound have been determined through various experimental measurements. The following table summarizes these key physical properties from multiple sources to provide a comparative overview.

| Property | Value | Conditions | Source |

| Boiling Point | 160-161 °C | at 760 mmHg | [1] |

| 160.499 °C | at 760 mmHg | [2] | |

| 320 to 322 °F (160 to 161 °C) | at 760 mmHg | [3][4][5] | |

| Vapor Pressure | 8.2 mmHg | at 77 °F (25 °C) | [3][4][5] |

| 0.0105 mmHg | at 25 °C | [1][2] | |

| 1.3406 hPa (1.005 mmHg) | at 20 °C | [6] | |

| 1.9727 hPa (1.48 mmHg) | at 25 °C | [6] |

Experimental Protocols

The determination of boiling point and vapor pressure is fundamental to characterizing the physicochemical properties of a substance. Below are detailed methodologies for these key experiments.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the atmospheric boiling point is distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Heating mantle or water/oil bath

-

Thermometer

-

Boiling chips

-

Clamps and stand

Procedure:

-

A sample of this compound is placed in the round-bottom flask, and a few boiling chips are added to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The temperature that remains constant while the liquid is distilling is recorded as the boiling point.[7]

2. Determination of Vapor Pressure

Vapor pressure can be measured by static or dynamic methods. The static method involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed container.

Apparatus:

-

A flask connected to a vacuum pump and a manometer

-

Thermostatic bath to control the temperature

-

Sample of this compound

Procedure:

-

The sample of this compound is placed in the flask.

-

The sample is typically frozen, and the apparatus is evacuated to remove any air. The flask is then sealed.

-

The sample is allowed to thaw and reach thermal equilibrium at a specific temperature within the thermostatic bath.

-

The difference in the mercury levels of the manometer is measured, which corresponds to the vapor pressure of the substance at that temperature.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling point of a liquid.

Caption: Workflow for Boiling Point Determination.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Solubility of 3-Ethoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Ethoxy-1-propanol in water and various organic solvents. The information is compiled from established chemical databases and safety data sheets to ensure accuracy and reliability for laboratory and research applications.

Core Properties of this compound

This compound (CAS No. 111-35-3) is a clear, colorless liquid with a mild, ethereal odor.[1][2][3] It is a member of the propan-1-ols and is characterized as a hydroxyether, specifically propan-1-ol substituted with an ethoxy group at the 3-position.[1] This bifunctional nature, possessing both a hydroxyl group and an ether linkage, is central to its solubility characteristics.

Solubility Profile

The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and a non-polar ethoxy (CH₃CH₂O-) group, allows for a broad range of solubilities in both polar and non-polar solvents.[4]

Water Solubility

This compound is highly soluble in water.[1][3] This is attributed to the ability of its hydroxyl group to form hydrogen bonds with water molecules.[4] Various sources describe it as "water soluble" or "miscible with water".[1][3][5]

Solubility in Organic Solvents

Due to its ethoxy group, which imparts a hydrophobic character, this compound is also soluble in a variety of organic solvents.[4] It is known to be soluble in common organic solvents such as ethanol, methanol, isopropanol, and acetone.[4][5][6]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent | Solubility | Temperature |

| Water | ≥ 100 mg/mL[1][2][7] | 18 °C (64 °F)[1][2][7] |

| Water | ≥ 10 g/100 mL[8] | 18 °C[8] |

| Ethanol | 2938.84 g/L[6] | 25 °C[6] |

| Methanol | 3672.89 g/L[6] | 25 °C[6] |

| Isopropanol | 1926.55 g/L[6] | 25 °C[6] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in readily available literature, general methodologies for assessing solvent miscibility are well-established. These methods are applicable for verifying the solubility characteristics outlined in this guide.

A common and straightforward method for determining miscibility is through visual assessment .[9] This involves the following general steps:

-

Preparation : In a clear glass vial or test tube, a measured volume (e.g., 1.0 mL) of the first solvent (e.g., this compound) is added.[9]

-

Titration : The second solvent (e.g., water or an organic solvent) is added dropwise or in small increments to the first solvent.[9]

-

Mixing : After each addition, the mixture is agitated (e.g., by shaking or vortexing) to ensure thorough mixing.[10]

-

Observation : The mixture is then allowed to stand and is visually inspected.[9]

-

Miscible : If the two solvents form a single, clear, homogeneous layer, they are considered miscible.[9]

-

Immiscible : If two distinct layers form, the solvents are immiscible.[9]

-

Partially Miscible : If the solvents form a single phase only up to a certain concentration, they are partially miscible.[9]

-

For more precise quantitative measurements, especially for sparingly soluble substances, instrumental methods such as gas chromatography (GC) , high-performance liquid chromatography (HPLC) , or UV-Vis spectrophotometry can be employed to determine the concentration of the solute in the solvent after reaching equilibrium.[11]

Logical Relationships in Solubility

The solubility behavior of this compound can be understood through the interplay of its molecular features. The following diagram illustrates this relationship.

Caption: Molecular structure's influence on solubility.

This guide provides foundational knowledge on the solubility of this compound, essential for its effective use in research and development. For critical applications, it is always recommended to verify solubility under the specific conditions of your experiment.

References

- 1. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | 111-35-3 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. ETHOXY PROPANOL - Ataman Kimya [atamanchemicals.com]

- 6. scent.vn [scent.vn]

- 7. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02901E [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Analysis of 3-Ethoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-Ethoxy-1-propanol (CAS No: 111-35-3), a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its characterization.

Chemical Structure and Properties

-

Molecular Formula: C₅H₁₂O₂

-

Molecular Weight: 104.15 g/mol

-

Structure: CH₃CH₂OCH₂CH₂CH₂OH

Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.19 | Triplet | 3H | -OCH₂CH₃ |

| 1.83 | Quintet | 2H | -OCH₂CH₂ CH₂OH |

| 2.75 | Singlet (broad) | 1H | -OH |

| 3.48 | Quartet | 2H | -OCH₂ CH₃ |

| 3.55 | Triplet | 2H | -OCH₂ CH₂CH₂OH |

| 3.73 | Triplet | 2H | -CH₂CH₂ OH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 15.2 | -OCH₂C H₃ |

| 31.9 | -OCH₂C H₂CH₂OH |

| 61.8 | -CH₂C H₂OH |

| 66.8 | -OC H₂CH₃ |

| 69.9 | -OC H₂CH₂CH₂OH |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2975-2870 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1110 | Strong | C-O stretch (ether and primary alcohol) |

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 31 | 100 | [CH₂OH]⁺ |

| 59 | 60 | [CH₂OCH₂CH₃]⁺ |

| 29 | 45 | [CH₂CH₃]⁺ |

| 45 | 40 | [OCH₂CH₃]⁺ |

| 58 | 35 | [CH₂=CHOCH₂CH₃]⁺ |

| 104 | <5 | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented were obtained using standard analytical techniques as described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, data is collected over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. A background spectrum of the clean, empty crystal is first recorded. The sample spectrum is then collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an Electron Ionization (EI) source. A dilute solution of this compound in a volatile solvent like methanol (B129727) or dichloromethane (B109758) is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. The molecules are bombarded with electrons at an energy of 70 eV. The resulting charged fragments are separated by a mass analyzer and detected.

Visualizations

Workflow for Spectroscopic Analysis

A Comprehensive Technical Guide to 3-Ethoxy-1-propanol for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, analysis, and potential metabolic pathways of 3-Ethoxy-1-propanol, a versatile solvent and chemical intermediate.

Core Chemical Identifiers

-

InChI Key: XHMWPVBQGARKQM-UHFFFAOYSA-N

-

SMILES String: CCOCCCO

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][3] |

| Density | 0.904 g/mL at 25 °C | [4] |

| Boiling Point | 160-161 °C | [4] |

| Melting Point | -90 °C (estimate) | [4] |

| Flash Point | 54.4 °C | [5] |

| Water Solubility | ≥ 10 g/100 mL at 18 °C | [4] |

| Refractive Index | n20/D 1.417 | [4] |

| Vapor Pressure | 0.0105 mmHg at 25°C | [4] |

| logP | 0.40530 | [4] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Source(s) |

| Flammable liquid and vapor | Flammable Liquid 3 | [3] |

| Causes serious eye irritation | Eye Irritant 2A | [3] |

| Harmful if inhaled | Acute Toxicity 4 (Inhalation) | [3] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including this compound. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of this compound, 1,3-propanediol (B51772) would be the starting material.

Methodology:

-

Formation of the Alkoxide: 1,3-propanediol is reacted with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an appropriate aprotic solvent (e.g., THF, DMF). The base deprotonates one of the hydroxyl groups of the diol to form the corresponding mono-alkoxide. To favor mono-alkylation, an excess of 1,3-propanediol can be used.[7]

-

Nucleophilic Substitution: An ethyl halide, such as ethyl bromide or ethyl iodide, is then added to the reaction mixture. The alkoxide acts as a nucleophile and attacks the ethyl halide in an S\textsubscript{N}2 reaction, displacing the halide and forming the ether linkage.[8]

-

Workup and Purification: After the reaction is complete, the mixture is typically quenched with water to destroy any unreacted base. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[9]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent like methanol (B129727) or ethanol. Calibration standards are prepared by serial dilution of the stock solution. An internal standard (e.g., dodecane) can be added to each standard and sample for improved quantitative accuracy.[9]

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the sample is injected in splitless mode.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation from other components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting peak corresponding to this compound is compared to a reference spectrum for identification.

-

-

Data Analysis: The retention time and mass spectrum of the analyte are used for qualitative identification. For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

Visualizations

Synthesis Workflow: Williamson Ether Synthesis

Caption: Williamson Ether Synthesis workflow for this compound.

Plausible Metabolic Pathway

While specific metabolic pathways for this compound in humans are not extensively documented, it is likely to undergo metabolism similar to other primary alcohols. The principal pathway involves oxidation to an aldehyde, followed by further oxidation to a carboxylic acid.[10]

Caption: Plausible metabolic pathway for this compound.

Applications in Research and Drug Development

This compound serves as a versatile solvent with low toxicity, making it suitable for various applications in the pharmaceutical industry. It is used as a solvent in the formulation of pharmaceutical ingredients and as a coupling agent.[7] Its properties also make it a candidate for use as an excipient in drug delivery systems, although specific examples are not widely documented. Furthermore, its role as a chemical intermediate allows for its use in the synthesis of more complex molecules with potential biological activity. Given its presence as a metabolite in yeast, it is also of interest in the study of fermentation processes and food science.[3]

References

- 1. GSRS [precision.fda.gov]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, 111-35-3 [thegoodscentscompany.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intermolecular Forces in 3-Ethoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the intermolecular forces governing the physicochemical properties of 3-ethoxy-1-propanol. A thorough examination of London dispersion forces, dipole-dipole interactions, and hydrogen bonding is presented, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular interactions of this and similar ether-alcohols.

Introduction

This compound (C₅H₁₂O₂) is a bifunctional organic molecule containing both an ether and a primary alcohol functional group. This unique structure gives rise to a specific profile of intermolecular forces that dictate its physical properties, such as boiling point, solubility, and viscosity. A fundamental comprehension of these forces is critical for applications ranging from solvent chemistry to its potential role in formulation science and drug delivery. This guide delves into the nature and relative strengths of the intermolecular interactions present in this compound.

Types of Intermolecular Forces in this compound

The collective attractive and repulsive forces between neighboring this compound molecules are a composite of three primary types of intermolecular interactions:

-

London Dispersion Forces (LDF): These are the weakest intermolecular forces and arise from temporary, induced dipoles in molecules resulting from the random movement of electrons. All molecules exhibit LDF, and their strength increases with the size and surface area of the molecule. For this compound, the five-carbon chain contributes significantly to the overall LDF.

-

Dipole-Dipole Interactions: The presence of two electronegative oxygen atoms in the ether and hydroxyl groups creates a permanent molecular dipole. The ether linkage (C-O-C) and the hydroxyl group (-OH) both contribute to the overall polarity of the molecule. These permanent dipoles lead to electrostatic attractions between adjacent molecules, which are stronger than London dispersion forces.

-

Hydrogen Bonding: The most significant intermolecular force in this compound is hydrogen bonding. The hydroxyl group (-OH) provides a hydrogen atom covalently bonded to a highly electronegative oxygen atom, making it a hydrogen bond donor. The lone pairs of electrons on the oxygen atoms of both the hydroxyl and the ether groups can act as hydrogen bond acceptors. This results in a relatively strong network of intermolecular hydrogen bonds, significantly influencing the physical properties of the substance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the intermolecular forces of this compound and a closely related analogue, 2-ethoxyethanol, for comparative purposes.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | - |

| Molecular Weight | 104.15 g/mol | PubChem |

| Boiling Point | 160-161 °C (at 760 mmHg) | Sigma-Aldrich[1] |

| Density | 0.904 g/mL at 25 °C | Sigma-Aldrich[1] |

| Solubility in Water | Miscible | - |

Table 2: Thermodynamic and Electrical Properties (with 2-Ethoxyethanol as a proxy)

| Property | Value (Proxy: 2-Ethoxyethanol) | Source |

| Enthalpy of Vaporization (ΔHvap) | 44.4 kJ/mol | CAMEO Chemicals[2] |

| Dipole Moment (μ) | 2.08 D | Wikipedia |

Experimental Protocols

The characterization of intermolecular forces in a liquid like this compound involves a combination of spectroscopic and calorimetric techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis

Objective: To qualitatively and quantitatively assess the extent of hydrogen bonding.

Methodology:

-

Sample Preparation: A thin liquid film of high-purity this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Analysis: The O-H stretching vibration is of particular interest. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp absorption band is observed around 3600 cm⁻¹. In the pure liquid, hydrogen bonding causes this band to broaden significantly and shift to a lower wavenumber (typically 3200-3500 cm⁻¹). The extent of this broadening and shifting provides a qualitative measure of the strength and prevalence of hydrogen bonding.

Calorimetric Determination of Enthalpy of Vaporization (ΔHvap)

Objective: To quantitatively measure the energy required to overcome intermolecular forces during the liquid-to-gas phase transition.

Methodology:

-

Instrumentation: A differential scanning calorimeter (DSC) or a specialized vaporization calorimeter is used.

-

Sample Preparation: A precisely weighed sample of this compound is placed in a volatile sample pan.

-

Experimental Procedure (DSC): The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The heat flow into the sample is measured as a function of temperature. The enthalpy of vaporization is determined by integrating the area of the endothermic peak corresponding to the boiling of the liquid.

-

Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the sample.

Determination of Dipole Moment

Objective: To measure the permanent dipole moment of the molecule.

Methodology:

-

Instrumentation: A dielectric constant meter and a refractometer are required.

-

Sample Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., benzene (B151609) or cyclohexane) of known concentrations are prepared.

-

Measurement: The dielectric constant and refractive index of the pure solvent and each of the solutions are measured at a constant temperature.

-

Calculation (Guggenheim Method): The molar polarization of the solute at infinite dilution is calculated from the concentration dependence of the dielectric constant and refractive index. The permanent dipole moment is then determined from the molar polarization using the Debye equation.

Visualization of Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces at play between molecules of this compound.

Figure 1: Diagram of intermolecular forces in this compound.

Conclusion

The physicochemical properties of this compound are a direct consequence of the interplay between London dispersion forces, dipole-dipole interactions, and, most importantly, hydrogen bonding. The ability of the molecule to act as both a hydrogen bond donor and acceptor leads to a significant cohesive energy, as reflected in its relatively high boiling point and miscibility with water. A thorough understanding of these intermolecular forces, supported by the experimental methodologies outlined in this guide, is essential for the effective utilization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 3-Ethoxy-1-propanol: Properties, Synthesis, Analysis, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-1-propanol is a bifunctional organic molecule, characterized by the presence of both an ether and a primary alcohol functional group. This unique structure imparts upon it a useful set of physicochemical properties, rendering it a valuable solvent and a versatile synthetic building block in various industrial and research applications, including pharmaceuticals. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and purification, analytical methodologies for its characterization and quantification, and an examination of its metabolic pathway.

Synonyms and Alternative Names

To ensure clarity and comprehensive understanding in scientific literature and communication, it is crucial to be familiar with the various synonyms and alternative names for this compound. The compound is systematically named according to IUPAC nomenclature, but is also known by several common and trade names.

| Identifier Type | Identifier |

| IUPAC Name | 3-ethoxypropan-1-ol[1] |

| CAS Number | 111-35-3[1] |

| Synonyms | 3-ethoxypropanol[1][2] |

| 1-Propanol, 3-ethoxy-[1] | |

| Propylene (B89431) glycol 3-ethyl ether[3] | |

| Propylene glycol beta-monoethyl ether[1][2][3] | |

| ETHOXY PROPANOL | |

| Dowanol PEAT | |

| 3-Ethoxyl-1-propanol | |

| Propanol, 3-ethoxy | |

| EC Number | 203-861-2 |

| UNII | 28V3RKF4Z1 |

| DSSTox Substance ID | DTXSID4073124[4] |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H12O2 | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Clear, colorless liquid with a mild odor | [1][2] |

| Boiling Point | 160-161 °C (320-322 °F) at 760 mmHg | [1][2][5] |

| Density | 0.904 g/mL at 20 °C (68 °F) | [1][2] |

| Flash Point | 54 °C (130 °F) | [1][2] |

| Solubility in Water | ≥ 100 mg/mL at 18 °C (64 °F) | [1][2] |

| Vapor Pressure | 8.2 mmHg at 25 °C (77 °F) | [1][2] |

| Refractive Index (n20/D) | 1.417 | [5] |

| logP | 0.40530 | [4] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely applicable method for the preparation of ethers, including this compound. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, two primary routes are feasible. Presented here is a detailed protocol for the reaction of sodium 3-hydroxypropoxide with ethyl bromide.

Reaction Scheme:

HO-(CH₂)₃-OH + NaH → HO-(CH₂)₃-O⁻Na⁺ + H₂ HO-(CH₂)₃-O⁻Na⁺ + CH₃CH₂Br → HO-(CH₂)₃-O-CH₂CH₃ + NaBr

Materials and Equipment:

-

1,3-Propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle

-

Standard glassware for workup and extraction

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add a calculated amount of 1,3-propanediol.

-

Dissolve the diol in anhydrous THF.

-

Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium alkoxide.

-

-

Etherification:

-

Dissolve ethyl bromide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the ethyl bromide solution dropwise to the stirred solution of the alkoxide at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add more water.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification by Fractional Distillation

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. Fractional distillation is an effective method for purifying the product based on differences in boiling points.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Setup:

-

Place the crude this compound in a round-bottom flask with boiling chips or a magnetic stir bar.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]

-

Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

-

-

Distillation:

-

Gently heat the flask using a heating mantle.

-

Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component.

-

Discard the initial fraction (forerun), which may contain lower-boiling impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (160-161 °C).

-

Monitor the temperature closely. A sharp drop in temperature indicates that the main fraction has distilled.

-

Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

-

The collected fraction should be pure this compound. Confirm the purity using analytical methods such as GC-MS or NMR.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed molecular information for identification and quantification.

Instrumentation:

-

Gas chromatograph with a suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms).

-

Mass spectrometer detector (e.g., quadrupole or ion trap).

Experimental Parameters (Example):

| Parameter | Condition |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes. |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-300 |

Sample Preparation:

-

For quantitative analysis, prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

An internal standard (e.g., an alkane of similar volatility) should be used for improved accuracy and precision.

-

Dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.

Data Analysis:

-

Identify the this compound peak in the chromatogram by its retention time and mass spectrum.

-

The mass spectrum will show a characteristic fragmentation pattern that can be compared to a library spectrum for confirmation.

-

For quantification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of the unknown sample from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | triplet | 3H | -O-CH₂-CH₃ |

| ~1.8 | quintet | 2H | -O-CH₂-CH₂ -CH₂-OH |

| ~3.5 | quartet | 2H | -O-CH₂ -CH₃ |

| ~3.6 | triplet | 2H | -CH₂ -CH₂-OH |

| ~3.7 | triplet | 2H | -CH₂-CH₂ -OH |

| Variable | singlet (broad) | 1H | -OH |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -O-CH₂-CH₃ |

| ~32 | -O-CH₂-CH₂ -CH₂-OH |

| ~61 | -CH₂ -OH |

| ~67 | -O-CH₂ -CH₃ |

| ~70 | -CH₂ -O- |

Applications in Research and Drug Development

This compound serves multiple roles in the pharmaceutical and research sectors, primarily as a versatile solvent and a key chemical intermediate.

-

Solvent in Formulations: Due to its miscibility with both water and many organic solvents, this compound can be used as a co-solvent in pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[7][8] Its low toxicity compared to some other glycol ethers makes it an attractive option.[8]

-

Building Block for Synthesis: The presence of a primary hydroxyl group allows for a variety of chemical transformations, such as esterification, oxidation, and conversion to a leaving group. The ether linkage is generally stable under many reaction conditions. These features make this compound a useful building block in the synthesis of more complex molecules, including potential drug candidates. It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.[8]

Metabolic Pathway

While specific signaling pathways directly involving this compound are not well-documented, its metabolic fate is of significant interest, particularly in the context of toxicology and drug metabolism. As a member of the propylene glycol ether family, its biotransformation is expected to follow established pathways for this class of compounds. The metabolism primarily occurs in the liver and involves a series of enzymatic reactions.

The major metabolic pathway for β-isomer propylene glycol ethers, such as this compound, involves oxidation of the primary alcohol.[9] This process is catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to the formation of the corresponding alkoxypropionic acid. Minor metabolic routes may include O-dealkylation by cytochrome P450 enzymes to form propylene glycol, which can be further metabolized to CO₂, and conjugation reactions (glucuronidation and sulfation) of the parent alcohol.[9]

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound is a chemical compound with a well-defined set of properties that make it valuable in both industrial and research settings. This guide has provided a detailed overview of its nomenclature, physicochemical characteristics, and practical experimental protocols for its synthesis, purification, and analysis. While its direct role in specific signaling pathways remains an area for further investigation, understanding its metabolic fate provides crucial insights for its application in fields such as drug development and toxicology. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals working with this versatile compound.

References

- 1. This compound | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound, 111-35-3 [thegoodscentscompany.com]

- 4. This compound|lookchem [lookchem.com]

- 5. ethoxypropanol,this compound [chembk.com]

- 6. Purification [chem.rochester.edu]

- 7. atamankimya.com [atamankimya.com]

- 8. melbournesolvents.com.au [melbournesolvents.com.au]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Health and Safety Hazards of 3-Ethoxy-1-propanol Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-1-propanol (CAS No. 111-35-3), a member of the propylene (B89431) glycol ethers family, is a colorless liquid with a mild odor utilized as a solvent in various industrial applications. While generally considered to have low toxicity, understanding its health and safety hazard profile is crucial for ensuring safe handling and use in research and development settings. This technical guide provides a comprehensive overview of the known health and safety hazards associated with this compound exposure, drawing from available toxicological data and regulatory guidelines. The document covers physical and chemical properties, toxicological effects from various exposure routes, and available information on chronic toxicity and genotoxicity. Detailed experimental protocols for key toxicological assessments are also provided to aid in the design and interpretation of further studies.

Physical and Chemical Properties

A clear, colorless liquid, this compound is less dense than water and possesses a mild odor.[1][2] It is highly flammable and water-soluble.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H12O2 | [3] |

| Molecular Weight | 104.15 g/mol | [3] |

| Boiling Point | 160-161 °C (320-322 °F) at 760 mmHg | [2] |

| Flash Point | 54.4 °C (130 °F) | [2] |

| Specific Gravity | 0.904 at 20 °C (68 °F) | [2] |

| Vapor Pressure | 8.2 mmHg at 25 °C (77 °F) | [2] |

| Water Solubility | Miscible | [2] |

Toxicological Data

The toxicological profile of this compound is primarily characterized by acute toxicity data. Information on chronic, reproductive, and genotoxic effects is limited for this specific compound, but data from related propylene glycol ethers provide some insight.

Acute Toxicity

Symptoms of acute exposure to this compound may include irritation of the eyes and lungs, and it can have narcotic effects in high concentrations.[2]

| Exposure Route | Species | Test | Result | Reference(s) |

| Oral | Rat | LD50 | >2200 mg/kg | |

| Dermal | Rat | LD50 | >2000 mg/kg | |

| Inhalation | Rat | LC50 (4-hour) | >5.3 mg/L |

Irritation and Sensitization

Contact with this compound may cause slight irritation to the skin, eyes, and mucous membranes.[2] Studies on similar propylene glycol ethers suggest that they are generally not skin sensitizers.[4]

Chronic Toxicity

Genotoxicity

There is a lack of specific genotoxicity data for this compound. However, the broader class of propylene glycol ethers has generally shown a lack of genotoxic effects in standard assays.[4]

Carcinogenicity

No carcinogenicity studies specifically on this compound were identified. The few long-term studies available for other glycol ethers suggest they are not likely to be human carcinogens.[4]

Reproductive and Developmental Toxicity